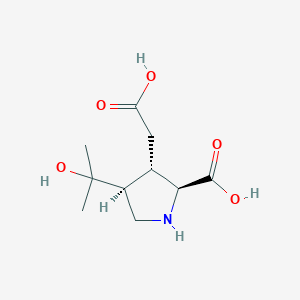

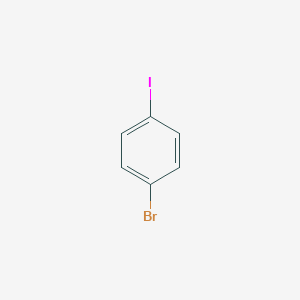

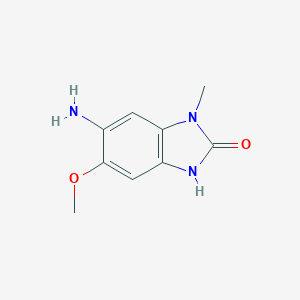

![molecular formula C18H12N2 B050162 5,7-二氢吲哚并[2,3-b]咔唑 CAS No. 111296-90-3](/img/structure/B50162.png)

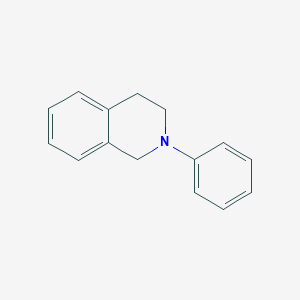

5,7-二氢吲哚并[2,3-b]咔唑

描述

5,7-Dihydroindolo[2,3-b]carbazole is an organic intermediate that can be used to synthesize polycyclic aromatic compounds . These compounds can form a coating on electrodes, resulting in improved luminescence efficiency and high color purity . It could also be a useful thermally activated delayed fluorescence (TADF) emitter for making efficient OLEDs .

Synthesis Analysis

The synthesis of 5,7-Dihydroindolo[2,3-b]carbazole can be achieved from Phenylhydrazine hydrochloride and 1,4-Cyclohexanedione . Other methods of synthesis include a double-intramolecular Buchwald-Hartwig reaction .

Molecular Structure Analysis

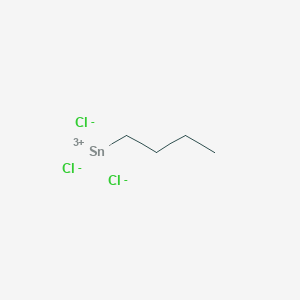

The molecular formula of 5,7-Dihydroindolo[2,3-b]carbazole is C18H12N2 . When substituted with (4-silylethynyl)phenyl groups, the indolo[3,2-b]carbazole exhibits one-dimensional π–π stacking .

Chemical Reactions Analysis

The reaction of 1H-indole and various aldehydes in the presence of a catalytic amount of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as an efficient and homogeneous catalyst in acetonitrile at 50°C produces 6,12-disubstituted 5,7-dihydroindolo[2,3-b]carbazole with good to excellent yield .

Physical And Chemical Properties Analysis

The molecular weight of 5,7-Dihydroindolo[2,3-b]carbazole is 256.3 g/mol . It has a XLogP3 value of 5.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 0 hydrogen bond acceptors .

科学研究应用

Organic Light Emitting Diodes (OLEDs)

“5,7-Dihydroindolo[2,3-b]carbazole” could be a useful thermally activated delayed fluorescence (TADF) emitter for making efficient OLEDs . OLEDs are used in various applications such as displays in mobile devices and televisions due to their high brightness, wide color range, and flexibility.

Donor-Acceptor Heterocyclic Systems

“5,11-Dihydroindolo[2,3-b]carbazoles” were modified with acceptor 1,2,4,5-tetrazine fragments for the first time . The photophysical and charge-transport properties of the synthesized donor-acceptor heterocyclic systems were studied . It was shown that the introduction of the 1,2,4,5-tetrazine moieties makes it possible to increase the hole and electron mobility by one and two orders of magnitude, respectively . This could have implications in the field of organic electronics.

Bioactive Alkaloids

The indolocarbazoles, in particular indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives, are an important class of natural products that exhibit a wide range of biological activities . These compounds are central to protein kinase drug discovery programs . Although the specific role of “5,7-Dihydroindolo[2,3-b]carbazole” in this context is not mentioned, it is plausible that it could also have bioactive properties given its structural similarity to other indolocarbazoles.

作用机制

The indolo[3,2-b]carbazole has a largely localized p-benzoquinonediimine moiety and significant antiaromaticity . When substituted with (4-silylethynyl)phenyl groups, the indolo[3,2-b]carbazole exhibits one-dimensional π–π stacking and functions as an n-type organic semiconductor in solution-processed field effect transistors .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

属性

IUPAC Name |

5,7-dihydroindolo[2,3-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHIWKCVGUMHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438284 | |

| Record name | 5,7-dihydroindolo[2,3-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroindolo[2,3-b]carbazole | |

CAS RN |

111296-90-3 | |

| Record name | 5,7-dihydroindolo[2,3-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroindolo[2,3-b]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5,7-Dihydroindolo[2,3-b]carbazole a promising component for DSSCs?

A: 5,7-Dihydroindolo[2,3-b]carbazole derivatives have shown potential as efficient donors in metal-free organic sensitizers for DSSCs. Their structure, particularly when substituted with bulky branched alkyl chains, contributes to achieving high open-circuit voltage (Voc) values in DSSCs [, ]. This characteristic is crucial for improving the overall efficiency of these solar cells.

Q2: How does the structure of 5,7-Dihydroindolo[2,3-b]carbazole-based sensitizers impact their performance in DSSCs?

A: Research indicates that incorporating specific structural modifications within 5,7-Dihydroindolo[2,3-b]carbazole-based sensitizers can significantly enhance their performance in DSSCs. For instance, attaching bulky branched alkyl chains to both the 5,7-Dihydroindolo[2,3-b]carbazole donor and the DPP (diketopyrrolopyrrole) unit has been shown to result in high Voc values []. Additionally, introducing benzothiadiazole units and thieno[3,2-b]thiophene (TT) in the π-spacer of these sensitizers can improve their photo-stability, a vital factor for long-term DSSC performance [].

Q3: What are the key optical properties of 5,7-Dihydroindolo[2,3-b]carbazole derivatives in the context of DSSC applications?

A: 5,7-Dihydroindolo[2,3-b]carbazole derivatives used in DSSCs exhibit high molar extinction coefficients, typically ranging from 5.6 to 6.3 × 104 M−1 cm−1 []. This property is essential for efficient light absorption, allowing the sensitizers to effectively capture sunlight and contribute to improved DSSC performance.

Q4: Are there efficient synthetic routes for 5,7-Dihydroindolo[2,3-b]carbazoles?

A: Yes, several synthetic approaches have been explored for the preparation of 5,7-Dihydroindolo[2,3-b]carbazoles. One method involves reacting 1H-indole with various aldehydes in the presence of a molecular iodine catalyst, yielding 6,12-disubstituted 5,7-dihydroindolo[2,3-b]carbazoles [, ]. Another strategy utilizes a copper(II)-catalyzed multifold C-C coupling and cyclization reaction, offering a versatile route to diversely substituted derivatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。